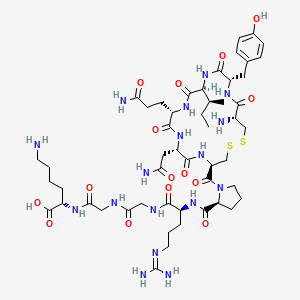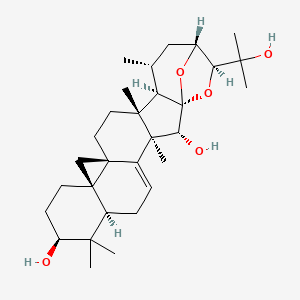
2-(3-甲基吡啶-2-基)乙酸盐酸盐
描述
The compound "2-(3-Methylpyridin-2-yl)acetic acid hydrochloride" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their applications in various fields, including medicine, agriculture, and materials science. They often serve as key intermediates in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For instance, the synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids involves acylation of 2-aminopyridines with anhydrides followed by Michael addition, which can lead to regioselective formation of 3-methyl substituted derivatives . Another method includes the reaction of 2-hydroxypyridine with chloroacetic acid in a basic aqueous solution to form 2-oxo-1,2-dihydropyridine-1-acetic acid . These methods highlight the versatility of pyridine chemistry in accessing a variety of functionalized compounds.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid was determined to be monoclinic with specific space group parameters, and the compound was found to exist in a ketonic configuration without a betaine structure . The molecular conformations of other pyridine derivatives in solution and crystal form have been discussed based on spectral data .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including the formation of salts with organic and inorganic bases through neutralization reactions in aqueous media . The reaction products can be confirmed by signals corresponding to protonated amines in their IR spectra. Additionally, the synthesis of 2-alkyl-2-(3-cyanopyridin-2-ylthio)propionic acids involves the heating of a mixture of thione, alkyl methyl ketone, and chloroform in the presence of a base .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be quite diverse. For instance, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid forms one-dimensional folded chain structures in the solid state due to intermolecular hydrogen bonds . The absorption and fluorescence spectra of pyridine derivatives can also be studied to understand their photophysical properties, as seen with the 2-methylaminopyridine-acetic acid complex .
科学研究应用
合成和结构研究
该化学品已被用于合成各种杂环化合物。例如,它已参与由 2-氨基吡啶制备 (2-氧代-2,3-二氢咪唑并[1,2-a]吡啶-3-基)乙酸,展示了其在形成复杂分子结构中的重要性 (Chui 等人,2004 年)。
化学性质和毒性研究
研究已经探索了相关化合物的物理和化学性质,包括它们的急性毒性水平。这包括对其对实验动物的影响的性质和严重程度的研究,强调了了解源自 2-(3-甲基吡啶-2-基)乙酸盐酸盐的化学品的安全性特征的重要性 (Salionov,2015 年)。
大规模合成应用
该化合物参与了有效大规模合成相关化合物的工艺。这证明了它在工业化学过程中的作用,使其成为生产各种杂环类似物的有价值的组成部分 (Morgentin 等人,2009 年)。
潜在的抗癌剂
已经有人使用源自 2-(3-甲基吡啶-2-基)乙酸盐酸盐的结构合成潜在的抗癌剂。这包括关于这些化合物如何影响培养细胞增殖的研究,表明其在开发新的癌症治疗方法中的潜在用途 (Temple 等人,1983 年)。
晶体结构分析
还对相关化合物的晶体结构进行了研究,这对于了解源自 2-(3-甲基吡啶-2-基)乙酸盐酸盐的材料的物理和化学性质至关重要。这项研究可以帮助开发新材料和药物 (Park 等人,2016 年)。
氧化反应性
已经对相关化合物的氧化反应性进行了研究,提供了对其在各种条件下的化学行为的见解。这对于化学过程和合成方法的开发至关重要 (Pailloux 等人,2007 年)。
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements provide guidance on how to handle and store the compound safely .
属性
IUPAC Name |
2-(3-methylpyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6-3-2-4-9-7(6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEJZPKLYBSNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609395-45-0 | |
| Record name | 2-Pyridineacetic acid, 3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-methylpyridin-2-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)






![(6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B3028036.png)

![(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B3028038.png)



